

# Erianin: A Technical Guide to its Chemical Structure, Bibenzyl Classification, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | Erianin |           |
| Cat. No.:            | B049306 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**Erianin**, a bibenzyl compound isolated from Dendrobium species, has garnered significant attention in the scientific community for its potent anti-tumor and other pharmacological activities. This technical guide provides a comprehensive overview of **Erianin**, focusing on its chemical structure, classification, and the molecular mechanisms underlying its biological effects. Detailed experimental protocols for its isolation and key biological assays are presented, alongside a summary of its physicochemical and biological properties in structured tables. Furthermore, this guide visualizes the intricate signaling pathways modulated by **Erianin** using the DOT language for Graphviz, offering a clear and detailed understanding of its mode of action for researchers and drug development professionals.

# **Chemical Structure and Bibenzyl Classification**

**Erianin** is a bibenzyl derivative, a class of natural phenolic compounds characterized by two phenyl rings linked by an ethylene bridge.[1] Its chemical structure consists of two substituted aromatic rings connected by a two-carbon bridge.

Chemical Name: 2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol[2][3][4]

Molecular Formula: C18H22O5[5]



Molecular Weight: 318.36 g/mol

The core structure of **Erianin** is the bibenzyl scaffold, which is biosynthesized in plants through the phenylpropanoid pathway. The specific substitution pattern on the phenyl rings, particularly the presence of methoxy and hydroxy groups, is crucial for its biological activity.

## **Physicochemical and Biological Properties**

A summary of the key physicochemical and biological properties of **Erianin** is presented in the tables below for easy reference and comparison.

**Table 1: Physicochemical Properties of Erianin** 

| Property          | Value Value                                                                                        | Reference(s) |
|-------------------|----------------------------------------------------------------------------------------------------|--------------|
| IUPAC Name        | 2-methoxy-5-[2-(3,4,5-<br>trimethoxyphenyl)ethyl]phenol                                            |              |
| Molecular Formula | C18H22O5                                                                                           | •            |
| Molecular Weight  | 318.36 g/mol                                                                                       | •            |
| CAS Number        | 95041-90-0                                                                                         | •            |
| Appearance        | Crystalline solid                                                                                  | •            |
| Purity            | ≥98%                                                                                               | •            |
| Solubility        | Soluble in DMSO, ethanol,<br>DMF, chloroform, acetone.<br>Sparingly soluble in aqueous<br>buffers. | _            |
| Storage           | -20°C                                                                                              | -            |
| SMILES            | COc1ccc(CCc2cc(OC)c(OC)c(OC)c(OC)cc                                                                | -            |

# Table 2: Summary of Biological Activities of Erianin



| Activity                             | Cell<br>Lines/Model            | IC <sub>50</sub> /Effective<br>Concentration  | Key Findings                                                     | Reference(s) |
|--------------------------------------|--------------------------------|-----------------------------------------------|------------------------------------------------------------------|--------------|
| Anti-proliferative                   | Osteosarcoma<br>(143B, MG63.2) | IC50: 17.20 -<br>88.69 nM                     | Dose- and time-<br>dependent<br>inhibition of cell<br>viability. |              |
| Lung Cancer<br>(H460, H1299)         | IC50: 21.89 -<br>61.33 nM      | Significant reduction in cell survival.       |                                                                  |              |
| Bladder Cancer<br>(KU-19-19, RT4)    | Dose-dependent                 | Decreased cell viability.                     | _                                                                |              |
| Breast Cancer<br>(T47D)              | 40 - 160 nM                    | Significant<br>decrease in cell<br>viability. | _                                                                |              |
| Apoptosis<br>Induction               | Osteosarcoma<br>(143B, MG63.2) | 25 - 50 nM                                    | Induction of both extrinsic and intrinsic apoptotic pathways.    |              |
| Gastric Cancer<br>(MGC803,<br>MKN45) | 50 - 400 nM                    | Increased number of apoptotic cells.          |                                                                  | -            |
| Bladder Cancer<br>(EJ, T24)          | Not specified                  | Triggered apoptosis via caspase activation.   |                                                                  |              |
| Cell Cycle Arrest                    | Osteosarcoma<br>(143B, MG63.2) | 25 - 50 nM                                    | G2/M phase arrest.                                               |              |
| Lung Cancer<br>(H460, H1299)         | 50 - 100 nM                    | G2/M phase arrest.                            |                                                                  | -            |
| Bladder Cancer<br>(KU-19-19, RT4)    | Dose-dependent                 | G2/M phase<br>arrest.                         | _                                                                |              |



| Inhibition of<br>Migration      | Gastric Cancer<br>(MGC803,<br>MKN45) | Not specified                 | Inhibition of scratch repair and migration. |
|---------------------------------|--------------------------------------|-------------------------------|---------------------------------------------|
| Osteosarcoma<br>(MG-63, U-2 OS) | Not specified                        | Inhibition of cell migration. |                                             |

# **Experimental Protocols**

This section provides detailed methodologies for the isolation of **Erianin** from its natural source and for key in vitro biological assays.

## Isolation of Erianin from Dendrobium chrysotoxum

This protocol is based on the principles described in the cited patent for the extraction of **Erianin**.

#### Materials:

- Dried and powdered Dendrobium chrysotoxum stems
- · Ethyl acetate
- Neutral aluminum oxide
- Organic solvents for elution (e.g., petroleum ether-chloroform, petroleum ether-acetone gradients)
- Silica gel thin-layer chromatography (TLC) plates
- Methanol or acetone for recrystallization

#### Procedure:

- Extraction:
  - 1. Immerse the powdered Dendrobium chrysotoxum in ethyl acetate.



- 2. Employ microwave-assisted extraction to enhance efficiency.
- 3. Concentrate the resulting ethyl acetate extract under reduced pressure at 60-65°C to obtain a crude extractive.
- Column Chromatography:
  - 1. Mix the crude extractive with neutral aluminum oxide.
  - 2. Pack a chromatography column with the aluminum oxide-extractive mixture.
  - 3. Elute the column with a gradient of organic solvents (e.g., petroleum ether-chloroform or petroleum ether-acetone).
  - 4. Monitor the fractions using silica gel TLC.
- Fraction Collection and Purification:
  - 1. Collect fractions with an Rf value between 0.2 and 0.6.
  - 2. Recover the solvent from the collected fractions by evaporation.
  - 3. Concentrate the resulting solution and allow it to crystallize.
- Recrystallization:
  - 1. Recrystallize the crude **Erianin** from methanol or acetone to obtain a purified product.
- Drying:
  - 1. Dry the purified crystals to obtain **Erianin** with a purity of >97%.

## **Cell Viability Assay (CCK-8 Method)**

This protocol is adapted from studies investigating the anti-proliferative effects of **Erianin**.

#### Materials:

Human cancer cell lines (e.g., osteosarcoma, lung cancer, bladder cancer)



- 96-well plates
- · Complete cell culture medium
- Erianin stock solution (dissolved in DMSO)
- Cell Counting Kit-8 (CCK-8) solution
- · Microplate reader

#### Procedure:

- · Cell Seeding:
  - 1. Seed cells in a 96-well plate at a density of 3  $\times$  10<sup>4</sup> to 5  $\times$  10<sup>3</sup> cells/well and incubate overnight.
- Erianin Treatment:
  - 1. Treat the cells with various concentrations of **Erianin** (e.g., 0, 10, 25, 50, 100 nM). Ensure the final DMSO concentration is below 0.05%.
  - 2. Incubate for 24, 48, or 72 hours.
- CCK-8 Assay:
  - 1. Add 10 µL of CCK-8 solution to each well.
  - 2. Incubate the plate at 37°C for 2 hours.
- Measurement:
  - 1. Measure the absorbance at 450 nm using a microplate reader.

## **Apoptosis Assay (Annexin V-FITC/PI Staining)**

This protocol is based on methodologies used to assess **Erianin**-induced apoptosis.

Materials:



- Human cancer cell lines
- 6-well plates
- Erianin stock solution
- Annexin V-FITC Apoptosis Detection Kit
- Phosphate-buffered saline (PBS)
- Flow cytometer

#### Procedure:

- Cell Seeding and Treatment:
  - 1. Seed approximately 6 x 10<sup>5</sup> cells/well in 6-well plates and treat with desired concentrations of **Erianin** for 24 hours.
- Cell Harvesting and Staining:
  - 1. Collect the cells and resuspend them in 100 μL of 1x binding buffer.
  - 2. Add 5  $\mu$ L of FITC Annexin V and 10  $\mu$ L of Propidium Iodide (PI).
  - 3. Incubate at room temperature in the dark for 15 minutes.
  - 4. Add 200-400 μL of 1x binding buffer.
- Flow Cytometry Analysis:
  - 1. Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

## **Western Blot Analysis**

This protocol provides a general procedure for analyzing protein expression changes induced by **Erianin**.



#### Materials:

- Human cancer cell lines
- 6-well plates
- Erianin stock solution
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and electrophoresis apparatus
- PVDF membranes and transfer apparatus
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary and secondary antibodies
- Chemiluminescent substrate and imaging system

#### Procedure:

- Cell Lysis:
  - 1. Seed 5 x 10<sup>5</sup> cells/well in 6-well plates and treat with **Erianin** (e.g., 0, 10, 25, 50 nM) for 24 hours.
  - 2. Lyse the cells in ice-cold RIPA buffer.
  - 3. Centrifuge to collect the supernatant containing the protein lysate.
- Protein Quantification:
  - 1. Determine the protein concentration using a BCA assay.
- · Electrophoresis and Transfer:



- 1. Separate equal amounts of protein (e.g., 30 μg) on an SDS-PAGE gel.
- 2. Transfer the separated proteins to a PVDF membrane.
- · Immunoblotting:
  - 1. Block the membrane with blocking buffer.
  - 2. Incubate with the primary antibody overnight at 4°C.
  - 3. Wash and incubate with the appropriate HRP-conjugated secondary antibody.
- Detection:
  - 1. Visualize the protein bands using a chemiluminescent substrate and an imaging system.

# Signaling Pathways Modulated by Erianin

**Erianin** exerts its biological effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis. The following diagrams, generated using the DOT language for Graphviz, illustrate the major pathways affected by **Erianin**.

## **ROS-JNK Signaling Pathway**

**Erianin** induces the production of reactive oxygen species (ROS), which in turn activates the c-Jun N-terminal kinase (JNK) pathway, leading to apoptosis and autophagy.





Click to download full resolution via product page

Erianin induces apoptosis and autophagy via the ROS/JNK signaling pathway.

# PI3K/Akt/mTOR Signaling Pathway

**Erianin** inhibits the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival.





Click to download full resolution via product page

**Erianin** inhibits the PI3K/Akt/mTOR signaling pathway.

# **MAPK/ERK Signaling Pathway**

**Erianin** has been shown to suppress the MAPK/ERK signaling cascade, which is frequently hyperactivated in cancer and plays a crucial role in cell proliferation and survival.





Click to download full resolution via product page

Erianin suppresses the MAPK/ERK signaling pathway.

## LKB1-SIK2/3-PARD3 Signaling Pathway

In gastric cancer, **Erianin** has been found to inhibit the LKB1-SIK2/3-PARD3 signaling axis, which is associated with tumor growth and epithelial-mesenchymal transition (EMT).





Click to download full resolution via product page

**Erianin** inhibits the LKB1-SIK2/3-PARD3 signaling pathway in gastric cancer.

### Conclusion

**Erianin** is a promising natural compound with significant potential for drug development, particularly in the field of oncology. Its multifaceted mechanism of action, involving the modulation of several key signaling pathways, makes it an attractive candidate for further preclinical and clinical investigation. This technical guide provides a foundational resource for researchers and scientists, offering detailed information on **Erianin**'s chemical and biological characteristics, as well as standardized protocols for its study. The visualization of its signaling pathways offers a clear framework for understanding its complex cellular effects and for designing future studies to fully elucidate its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Erianin induces apoptosis and pyroptosis via MAPK/ERK and PI3K/Akt pathways and synergizes with anlotinib in anaplastic thyroid carcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. Erianin inhibits the progression of pancreatic cancer by directly targeting AKT and ASK1 -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Activity of Erianin: Cancer-Specific Target Prediction Based on Network Pharmacology PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Erianin: A Technical Guide to its Chemical Structure, Bibenzyl Classification, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b049306#erianin-chemical-structure-and-bibenzyl-classification]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com